molecular formula C18H19N5OS B2839432 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034313-27-2

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

Cat. No.: B2839432
CAS No.: 2034313-27-2
M. Wt: 353.44
InChI Key: JAPFSQLEZHMOJU-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a complex organic compound that features a unique combination of pyrazole, pyridine, and thienopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling with the thienopyridine moiety. One common synthetic route involves:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is unique due to its specific combination of pyrazole, pyridine, and thienopyridine moieties, which confer distinct biological activities and selectivity for certain kinases. This makes it a valuable compound for targeted drug discovery and development .

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-22-11-15(10-21-22)16-3-2-13(8-19-16)9-20-18(24)23-6-4-17-14(12-23)5-7-25-17/h2-3,5,7-8,10-11H,4,6,9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPFSQLEZHMOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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